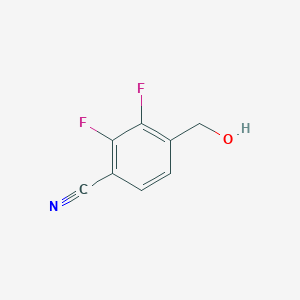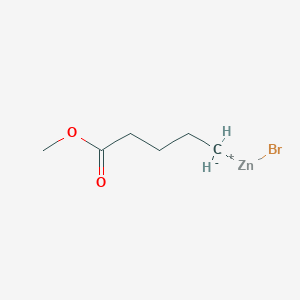
5-Methoxy-5-oxopentylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-5-oxopentylZinc bromide is an organozinc compound with the molecular formula C6H11BrO2Zn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-5-oxopentylZinc bromide typically involves the reaction of 5-methoxy-5-oxopentyl bromide with zinc in the presence of a solvent such as THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Methoxy-5-oxopentyl bromide+Zn→5-Methoxy-5-oxopentylZinc bromide
The reaction conditions often include refluxing the mixture to ensure complete reaction and formation of the desired organozinc compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-5-oxopentylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides and other electrophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling to form carbon-carbon bonds
Common Reagents and Conditions
Common reagents used with this compound include:
Carbonyl Compounds: For nucleophilic addition reactions.
Halides: For substitution reactions.
Palladium or Nickel Catalysts: For coupling reactions.
Typical reaction conditions involve the use of an inert atmosphere, such as nitrogen or argon, and solvents like THF to maintain the reactivity of the organozinc compound .
Major Products Formed
The major products formed from reactions involving this compound include:
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Alkanes: From substitution reactions.
Coupled Products: From cross-coupling reactions
Applications De Recherche Scientifique
5-Methoxy-5-oxopentylZinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions
Mécanisme D'action
The mechanism of action of 5-Methoxy-5-oxopentylZinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the transfer of the organic group to the substrate. This coordination and transfer process is crucial in forming new carbon-carbon bonds and other chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Ethoxy-5-oxopentylZinc bromide
- 4-Ethoxy-4-oxobutylZinc bromide
- 3-Ethoxy-3-oxopropylZinc bromide
Uniqueness
5-Methoxy-5-oxopentylZinc bromide is unique due to its specific reactivity profile and the presence of a methoxy group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C6H11BrO2Zn |
|---|---|
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
bromozinc(1+);methyl pentanoate |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-3-4-5-6(7)8-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
XXLBAMUPCMYRGB-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)CCC[CH2-].[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


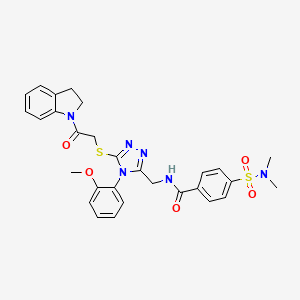

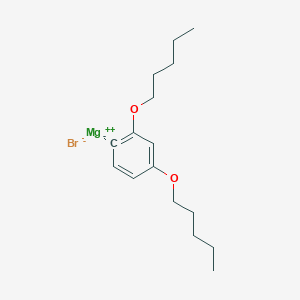
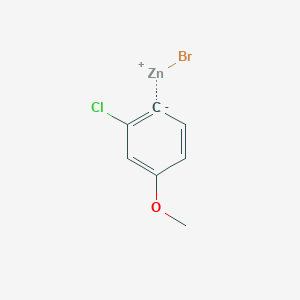
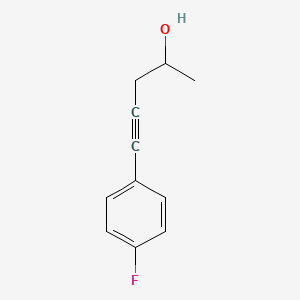
![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
![Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14885630.png)
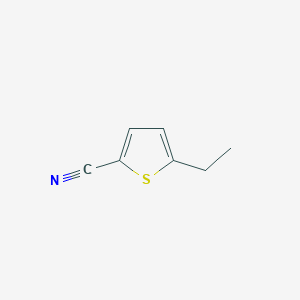
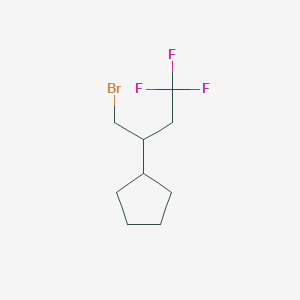
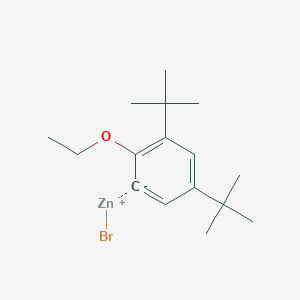
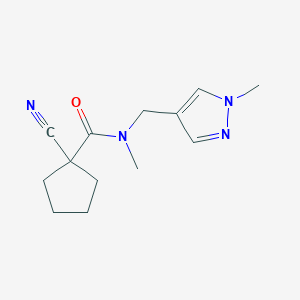
![2-{[(4-{[(2-Amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}phenyl)carbonyl]amino}pentanedioate](/img/structure/B14885665.png)
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-methoxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14885669.png)
